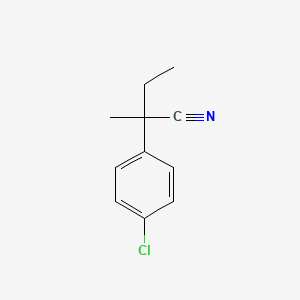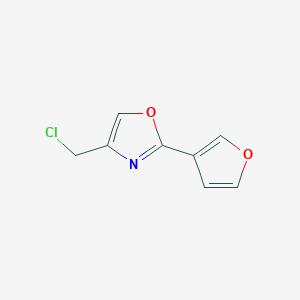
1-Isopropoxy-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropoxy-2-butanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to an isopropyl group and a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the two alcohols.
Industrial Production Methods: Industrial production of 1-isopropyloxy-2-butanol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropoxy-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Halides or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-Isopropoxy-2-butanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Wirkmechanismus
The mechanism of action of 1-isopropyloxy-2-butanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropyl and butyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
1-Butanol: A primary alcohol with a similar carbon chain length but lacking the isopropyl group.
2-Butanol: A secondary alcohol with a similar structure but different functional group positioning.
Isopropyl Alcohol: A secondary alcohol with a shorter carbon chain.
Uniqueness: 1-Isopropoxy-2-butanol is unique due to its combination of an isopropyl group and a butyl chain, which imparts distinct physical and chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C7H16O2 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
1-propan-2-yloxybutan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-4-7(8)5-9-6(2)3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
LHVVHKMPOOYTEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[(4-Nitrophenyl)sulfonyl]amino]benzamide](/img/structure/B8485074.png)

![Ethyl 2-[5-(4-chlorophenoxy)pentyl]oxirane-2-carboxylate](/img/structure/B8485086.png)






phosphanium bromide](/img/structure/B8485133.png)
![Imidazo[1,2-a]pyridine,3-bromo-7-chloro-8-fluoro-](/img/structure/B8485138.png)
![1-[(4-Nitrophenyl)(phenyl)methyl]-1H-imidazole](/img/structure/B8485145.png)

